molecular formula C19H19N3O4S B2558120 2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide CAS No. 1171338-05-8

2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Cat. No. B2558120
CAS RN: 1171338-05-8
M. Wt: 385.44
InChI Key: CLKDEFDKYUPHHZ-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of thiazole derivatives, including those similar to 2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, in anticancer applications. Studies reveal that certain thiazole compounds exhibit moderate to excellent anticancer activities across various cancer cell lines, such as breast, lung, colon, and ovarian cancers, compared to reference drugs like etoposide. Derivatives with specific structural features have shown enhanced anticancer potency, indicating the significance of the thiazole core and its substituents in targeting cancer cells (Ravinaik et al., 2021). Additionally, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their effectiveness against cancer cell lines, with certain compounds achieving high activity levels, underscoring the therapeutic potential of thiazole-based structures in oncology (Wen-Xi Cai et al., 2016).

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Synthesis of 2-phenylamino-thiazole derivatives has yielded compounds with potent antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds have shown superior efficacy compared to some reference drugs, highlighting the broad-spectrum antimicrobial potential of thiazole-based compounds. Notably, certain derivatives demonstrated pronounced antibacterial activity, particularly against Gram-positive strains, offering a promising avenue for the development of new antimicrobial agents (Bikobo et al., 2017).

Electroluminescence and Sensory Applications

Moreover, thiazole derivatives have found applications in materials science, particularly in electroluminescent devices and sensory materials. Compounds containing the thiazole moiety have been utilized in the synthesis of redox-active and electrochromic polymers. These polymers exhibit reversible electrochemical oxidation processes and significant color changes upon electro-oxidation, which can be controlled by potential modulation. Such materials offer exciting possibilities in the development of advanced electrochromic devices and materials for energy storage applications (Hsiao et al., 2017).

properties

IUPAC Name

2-anilino-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-15-9-13(10-16(25-2)17(15)26-3)20-18(23)14-11-27-19(22-14)21-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKDEFDKYUPHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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